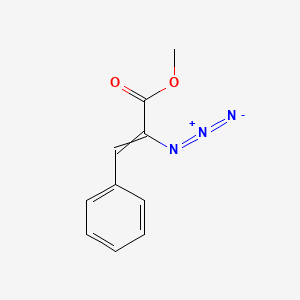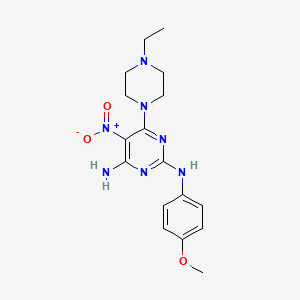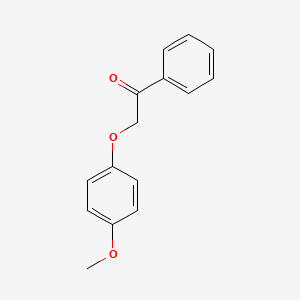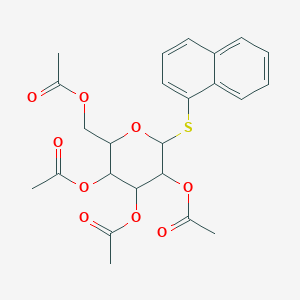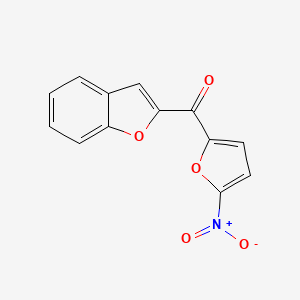
(1-Benzofuran-2-yl)(5-nitrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzofuran-2-yl)(5-nitrofuran-2-yl)methanone is a compound that features both benzofuran and nitrofuran moieties. Benzofuran is a heterocyclic compound known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Nitrofuran derivatives are also well-known for their antimicrobial properties . The combination of these two moieties in a single molecule suggests potential for significant biological activity.
Preparation Methods
The synthesis of (1-Benzofuran-2-yl)(5-nitrofuran-2-yl)methanone can be achieved through various synthetic routes. One common method involves the reaction of benzofuran-2-carboxylic acid with 5-nitrofuran-2-carbaldehyde under acidic conditions to form the desired methanone . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
(1-Benzofuran-2-yl)(5-nitrofuran-2-yl)methanone can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
(1-Benzofuran-2-yl)(5-nitrofuran-2-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Benzofuran-2-yl)(5-nitrofuran-2-yl)methanone involves its interaction with various molecular targets. The nitrofuran moiety can be reduced by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, proteins, and other cellular components . The benzofuran moiety may interact with different biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
(1-Benzofuran-2-yl)(5-nitrofuran-2-yl)methanone can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Nitrofuran derivatives: These compounds share the nitrofuran moiety and are known for their antimicrobial properties.
The uniqueness of this compound lies in the combination of both benzofuran and nitrofuran moieties, which may result in enhanced or synergistic biological activities compared to compounds containing only one of these moieties .
Properties
CAS No. |
89266-65-9 |
|---|---|
Molecular Formula |
C13H7NO5 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C13H7NO5/c15-13(10-5-6-12(19-10)14(16)17)11-7-8-3-1-2-4-9(8)18-11/h1-7H |
InChI Key |
ZCIGGJXQNDXPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
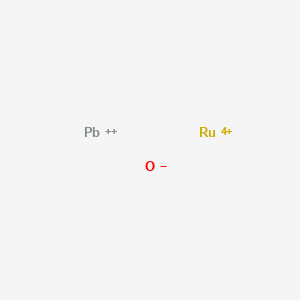
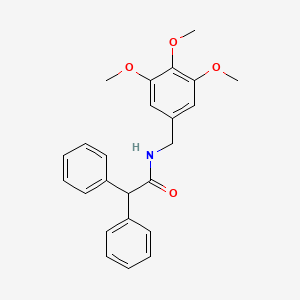
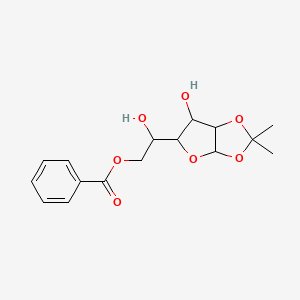
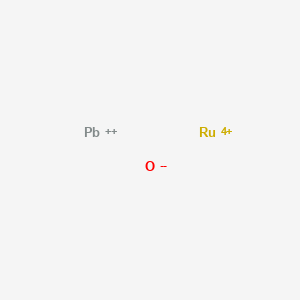
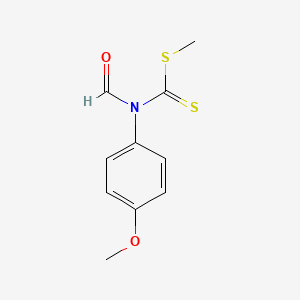
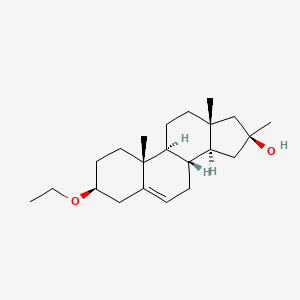
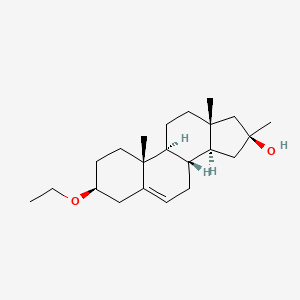
![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)
